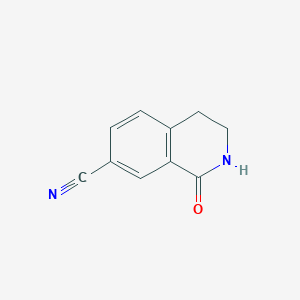
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
概要
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves modifications on the tetrahydroisoquinoline ring . The 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system has been identified as an optimum structure for both in vitro potency and in vivo efficacy . Furthermore, methoxy, ethoxy, and methoxycarbonyl groups were identified as preferable substituents on the terminal aromatic ring .科学的研究の応用
Anticancer Applications
THIQ derivatives have demonstrated remarkable anticancer properties, contributing significantly to anticancer drug discovery. Their role as anticancer antibiotics, with the FDA approval of trabectedin for soft tissue sarcomas, marks a significant milestone. These compounds have been synthesized for various therapeutic activities, showing considerable success, particularly in cancer and central nervous system (CNS) disorders (Singh & Shah, 2017). Additionally, their potential extends to infectious diseases like malaria, tuberculosis, and HIV, indicating their versatility as drug candidates.
Neuroprotective and Antidepressant Activities
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These findings suggest its potential for addressing neurodegenerative diseases and mood disorders. The compound's mechanisms include MAO inhibition and free radical scavenging properties, alongside antagonism to the glutamatergic system. The therapeutic effects of 1MeTIQ might be linked to the activation of monoaminergic systems in the brain, highlighting its considerable potential for treating CNS disorders (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).
Antimicrobial and Antiviral Properties
THIQs and their derivatives have shown promising antimicrobial and antiviral properties, including activity against HSV. The exploration of 4-oxo-dihydroquinolines has revealed good oral bioavailability and plasma clearance, underscoring their potential as new anti-HSV drugs. These compounds inhibit both the DNA polymerase of HSV and virus replication in cells, offering a new approach to antiviral therapy (Zhang Yi-zh, 2006).
将来の方向性
特性
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWUVZONFUECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
CAS RN |
1352394-88-7 | |
| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

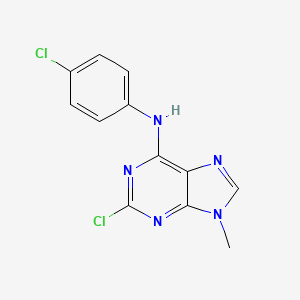
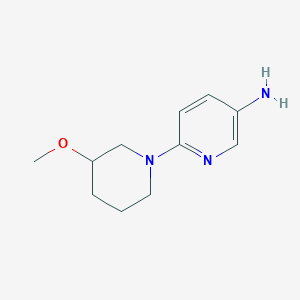

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
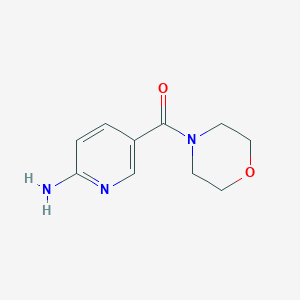
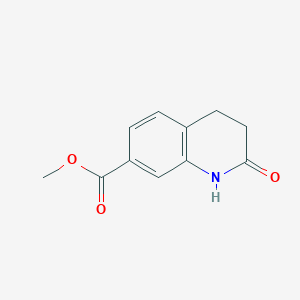

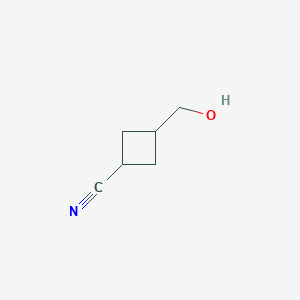
![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)